

# Spiro[4.7]dodecane structure and basic properties

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## Compound of Interest

Compound Name: Spiro[4.7]dodecane

CAS No.: 1197-84-8

Cat. No.: B14748417

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## Technical Guide: Spiro[4.7]dodecane Scaffold

Unlocking Novel 3D Chemical Space in Drug Discovery

### Executive Summary

**Spiro[4.7]dodecane** (CAS: 1197-84-8) is a bicyclic hydrocarbon featuring a five-membered cyclopentane ring fused to an eight-membered cyclooctane ring at a single quaternary carbon. Unlike the ubiquitous spiro[3.3]heptane or spiro[4.5]decane systems, the [4.7] framework remains an underutilized "privileged structure" in medicinal chemistry.

For the Senior Application Scientist, this scaffold represents a strategic tool to "escape flatland." Its unique topology combines the well-understood envelope geometry of cyclopentane with the complex, multi-conformational landscape of cyclooctane. This guide details the structural properties, validated synthetic routes, and bioisosteric utility of the **spiro[4.7]dodecane** core.

### Structural Anatomy & Stereochemistry

## Nomenclature and Numbering

Following IUPAC rules for spiro hydrocarbons:

- Total Carbons: 12 (shared atom).<sup>[1]</sup>
- Numbering: Begins at the carbon adjacent to the spiro center in the smaller (5-membered) ring, proceeds around that ring to the spiro atom, and then traverses the larger (8-membered) ring.
  - Positions 1–4: Cyclopentane ring methylene groups.
  - Position 5: The quaternary spiro carbon.
  - Positions 6–12: Cyclooctane ring methylene groups.

## Conformational Dynamics

The **spiro[4.7]dodecane** system presents a dichotomy of rigidity and flexibility:

- The Spiro Junction (C5): Acts as a "conformational anchor," forcing the two rings to be orthogonal. This creates defined exit vectors for substituents that are impossible to achieve with fused or linked ring systems.
- Cyclopentane Ring: Adopts a dynamic envelope or half-chair conformation. Substituents at C1–C4 experience typical eclipsing interactions.
- Cyclooctane Ring: The 8-membered ring is highly flexible. In the spiro-fused context, it predominantly populates the boat-chair (BC) conformation to minimize transannular strain (Prelog strain), though the crown family of conformers is accessible.

Key Insight for Ligand Design: Functionalizing the 8-membered ring (e.g., at C7 or C9) allows the probing of large, hydrophobic binding pockets, while the 5-membered ring can serve as a rigid linker to a polar headgroup.

## Synthetic Pathways<sup>[2][3][4][5]</sup>

Two primary methodologies are recommended: Ring-Closing Metathesis (RCM) for modular flexibility and Propellane Rearrangement for scale-up of the core skeleton.

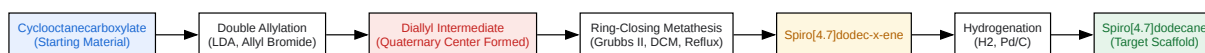
## Method A: Ring-Closing Metathesis (Modern Approach)

This route allows for the facile introduction of heteroatoms and functional groups. It typically constructs the 5-membered ring onto a pre-existing 8-membered ring precursor (or vice versa).

Protocol Logic:

- Alkylation: Double alkylation of cyclooctanecarboxylate or cyclooctanone using allyl bromide.
- RCM: Grubbs II catalyst is preferred for its tolerance of steric bulk at the quaternary center.
- Hydrogenation: Saturation of the alkene to yield the saturated **spiro[4.7]dodecane**.

Visual Workflow (DOT Diagram):



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Caption: Modular synthesis of **spiro[4.7]dodecane** via RCM, enabling functionalization of the 5-membered ring.

## Method B: Acid-Catalyzed Rearrangement (Classic Approach)

This method is historically significant for generating spiro-ketones (e.g., spiro[4.7]dodecan-6-one).

- Precursor: [4.4.2]Propellane derivatives.
- Reagent: Acidic media (e.g.,

or

).

- Mechanism: Strain release drives the migration of a bond to form the spiro junction.
- Note: While elegant, this method is less amenable to diverse analog generation than RCM.

## Physicochemical Profile

The following data summarizes the core properties of the parent hydrocarbon and key derivatives.

Property	Value / Description	Source/Method
Molecular Formula		PubChem [1]
Molecular Weight	166.30 g/mol	PubChem [1]
LogP (Predicted)	-5.8	XLogP3 [1]
Topological Polar Surface Area (TPSA)	0 (Hydrocarbon)	Computed
Complexity	121	Cactvs [1]
Stereochemistry	Achiral (unless substituted)	Symmetry Analysis
Solubility	Low (Water), High (DCM, DMSO)	Lipophilic nature

Experimental Note: The high LogP indicates significant lipophilicity. For drug discovery applications, polar handles (amines, alcohols, sulfones) must be introduced—typically on the 5-membered ring (e.g., 2-azaspiro[4.7]dodecane) to lower LogP to the drug-like range (2–4).

## Applications in Drug Discovery[2][3][6][7][8][9][10] Bioisosterism and "Escaping Flatland"

The spiro[4.7]dodecane scaffold serves as a volumetric bioisostere for:

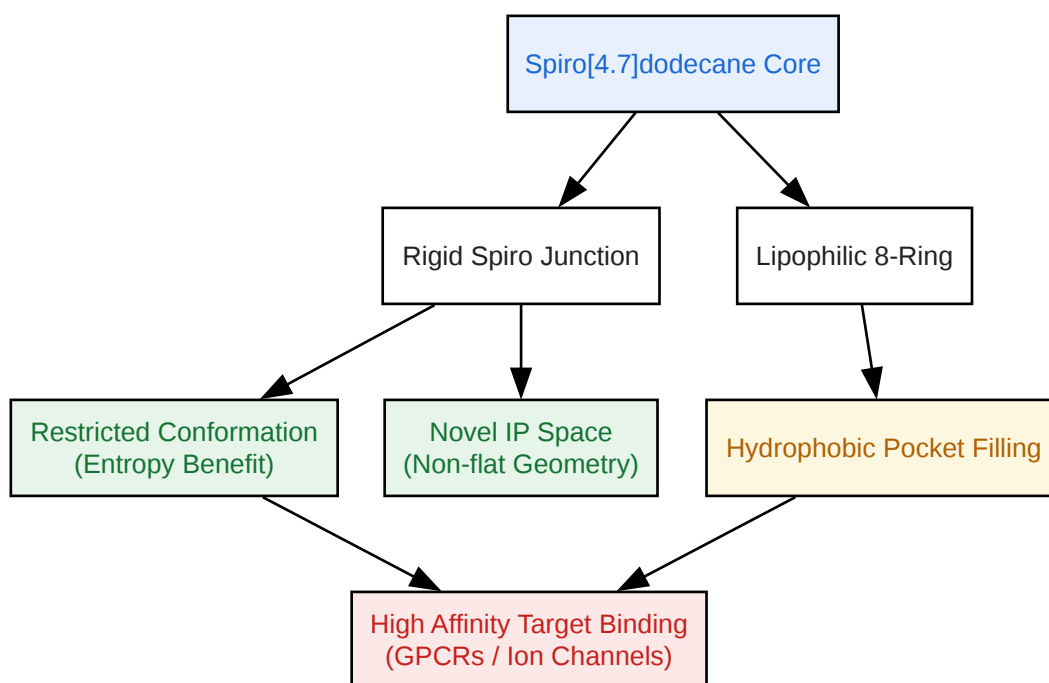
- Gem-dimethyl groups: Replacing a gem-dimethyl with a spiro-cycle restricts conformation without adding aromaticity.
- Biphenyl systems: The spiro core provides a non-planar alternative to twisted biphenyls, potentially improving solubility and metabolic stability by removing planar aromatic rings prone to  
  
-stacking and oxidation.

## Library Design Strategy

When designing libraries around this core, focus on Vector Exploration:

- Equatorial vs. Axial: Substituents on the 8-membered ring can adopt distinct axial or equatorial orientations depending on the ring pucker.
- Spiro-Amino Acids: Derivatives like 2-azaspiro[4.7]dodecane-1-carboxylic acid act as constrained amino acids, locking peptide backbones into specific turn geometries (  
  
-turns) [2].

Signal Transduction Logic (DOT Diagram):



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Caption: Mechanistic advantages of the **spiro[4.7]dodecane** scaffold in ligand-target binding interactions.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13226664, **Spiro[4.7]dodecane**. Retrieved from [[Link](#)]
- Fernández, M. M., Diez, A., Rubiralta, M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. *Journal of Organic Chemistry*, 67(22), 7587–7599. [2] [[Link](#)]
- Srikrishna, A., & Rao, M. S. (2008). Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones. [3] *Indian Journal of Chemistry*, 47B, 1423-1429. (Cited for general RCM methodology on spiro systems). [[Link](#)]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic compounds as pharmacophores. (General reference for spiro-scaffold utility). *Angewandte Chemie International Edition*, 49(21), 3524-3529. [[Link](#)]

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## Sources

- 1. [Spiro\[4.7\]dodecane | C12H22 | CID 13226664 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 3. [semanticscholar.org \[semanticscholar.org\]](#)
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